molecular formula C20H16F3N5OS B2827389 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 1207051-95-3

4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2827389
CAS No.: 1207051-95-3
M. Wt: 431.44
InChI Key: ARYUPXAUJQHCSZ-UHFFFAOYSA-N
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Description

The compound 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold combining a 1,3-thiazole and a 1,2,3-triazole ring. Key structural elements include:

  • 4-Ethoxyphenyl substituent: The ethoxy group (-OCH₂CH₃) enhances lipophilicity and may influence metabolic stability compared to smaller alkoxy groups (e.g., methoxy) .
  • 3-(Trifluoromethyl)phenyl group: The electron-withdrawing CF₃ group improves binding affinity to hydrophobic pockets in biological targets and resists oxidative metabolism .

This structural framework is common in medicinal chemistry, with analogs showing antiproliferative, antimicrobial, and anti-inflammatory activities . The compound’s design leverages the benzothiazole motif’s known bioactivity and the triazole’s metabolic stability .

Properties

IUPAC Name

5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5OS/c1-2-29-15-8-6-12(7-9-15)16-11-30-19(25-16)17-18(24)28(27-26-17)14-5-3-4-13(10-14)20(21,22)23/h3-11H,2,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYUPXAUJQHCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure

The compound features a complex structure characterized by:

  • Thiazole ring : Known for its role in various biological activities.
  • Triazole moiety : Often associated with antifungal and anticancer properties.
  • Ethoxy and trifluoromethyl substituents : These groups can significantly influence the compound's reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazole ring : Achieved through the reaction of α-haloketones with thiourea.
  • Introduction of the ethoxyphenyl group : Via nucleophilic substitution reactions.
  • Coupling with triazole derivatives : This final step often employs coupling agents to facilitate the formation of the desired product.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of thiazole and triazole derivatives. For instance:

  • Mechanism of Action : The compound may exert its effects by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in cancer cells. The presence of electron-donating groups such as methoxy or ethoxy enhances its cytotoxicity against various cancer cell lines.
CompoundCell Line TestedIC50 (µg/mL)Reference
4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amineA431 (human epidermoid carcinoma)< 10
Compound 13 (similar structure)Jurkat (T-cell leukemia)< 5

This data indicates that modifications in substituents can lead to significant variations in biological potency.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : It has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Pathogen TestedMinimum Inhibitory Concentration (MIC)Reference
E. coli15 µg/mL
S. aureus10 µg/mL

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives, including our target compound, where researchers observed a structure-activity relationship (SAR) that indicated:

  • Compounds with electron-withdrawing groups exhibited enhanced anticancer activity due to increased lipophilicity and better membrane penetration.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and ’s oxadiazole analog improves receptor binding compared to nitro () or halogens () .
  • Heterocyclic Core : Thiazole-based compounds (target, ) generally exhibit higher antiproliferative activity, while oxadiazole derivatives () prioritize metabolic stability .
  • Substituent Position : Para-substituted aryl groups (e.g., 4-ethoxyphenyl in target) enhance planarity and π-π stacking vs. ortho/meta substituents (’s 2-fluorobenzyl) .

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